7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-HH2853 is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine. The compound’s specific configuration and properties allow it to interact with biological systems in distinct ways, making it valuable for therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-HH2853 typically involves chiral resolution or asymmetric synthesis to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or auxiliaries to induce asymmetry during the formation of the compound. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of (S)-HH2853 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-HH2853 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert (S)-HH2853 into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
(S)-HH2853 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (S)-HH2853 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-HH2853: The enantiomer of (S)-HH2853, with different biological activity due to its opposite stereochemistry.
HH2852: A structurally similar compound with slight variations in functional groups.
HH2854: Another related compound with distinct chemical properties.
Uniqueness of (S)-HH2853
(S)-HH2853 is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments in biological systems makes it valuable for targeted therapeutic applications and specialized industrial processes.
Properties
CAS No. |
2202678-05-3 |
---|---|
Molecular Formula |
C31H36F3N7O3 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |
InChI |
InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m0/s1 |
InChI Key |
BIABSPVTTUDBEO-NRFANRHFSA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Canonical SMILES |
CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.